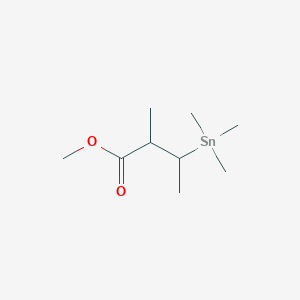
Methyl 2-methyl-3-(trimethylstannyl)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-methyl-3-(trimethylstannyl)butanoate is an organotin compound that features a trimethylstannyl group attached to a butanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-methyl-3-(trimethylstannyl)butanoate typically involves the reaction of 2-methyl-3-bromobutanoate with trimethyltin chloride in the presence of a suitable base. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the organotin compound. The general reaction scheme is as follows:
2-methyl-3-bromobutanoate+trimethyltin chloride→Methyl 2-methyl-3-(trimethylstannyl)butanoate+by-products
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require stringent control of reaction conditions to ensure high yield and purity of the product. Techniques such as distillation and recrystallization may be employed to purify the compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methyl-3-(trimethylstannyl)butanoate can undergo various chemical reactions, including:
Substitution Reactions: The trimethylstannyl group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Substitution: Reagents such as halides or other nucleophiles can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.
Major Products Formed
Substitution: Various organotin compounds depending on the nucleophile used.
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound, potentially altering the ester group.
Hydrolysis: Carboxylic acids and alcohols.
Scientific Research Applications
Methyl 2-methyl-3-(trimethylstannyl)butanoate has several applications in scientific research:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.
Materials Science:
Biological Studies: Investigated for its effects on biological systems and potential use in medicinal chemistry.
Industrial Chemistry: Utilized in the production of various industrial chemicals and intermediates.
Mechanism of Action
The mechanism of action of Methyl 2-methyl-3-(trimethylstannyl)butanoate involves its interaction with various molecular targets. The trimethylstannyl group can participate in nucleophilic substitution reactions, while the ester group can undergo hydrolysis. The compound’s reactivity is influenced by the electronic and steric effects of the substituents.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-methyl-2-butenoate: An α,β-unsaturated ester with different reactivity.
Methyl butanoate: A simple ester with a fruity odor.
3-Methyl-2-butanone: A ketone with different functional groups and reactivity.
Uniqueness
Methyl 2-methyl-3-(trimethylstannyl)butanoate is unique due to the presence of the trimethylstannyl group, which imparts distinct chemical properties and reactivity compared to other esters and ketones. This uniqueness makes it valuable in specific synthetic and industrial applications.
Properties
CAS No. |
106119-83-9 |
|---|---|
Molecular Formula |
C9H20O2Sn |
Molecular Weight |
278.96 g/mol |
IUPAC Name |
methyl 2-methyl-3-trimethylstannylbutanoate |
InChI |
InChI=1S/C6H11O2.3CH3.Sn/c1-4-5(2)6(7)8-3;;;;/h4-5H,1-3H3;3*1H3; |
InChI Key |
BNWDERSLIBIPLA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C)[Sn](C)(C)C)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















